N-(3-acetylphenyl)propanamide
Description
Contextualization within Amide Chemistry and Acetylphenyl Scaffold Derivatives
The core structure of N-(3-acetylphenyl)propanamide is built upon an amide linkage, a fundamental functional group in organic chemistry and biochemistry, forming the backbone of peptides and proteins. researchgate.net Amide bonds are known for their stability and ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. ontosight.ai
The acetylphenyl group, a phenyl ring substituted with an acetyl group, is a common scaffold in medicinal chemistry. ontosight.ai This moiety is present in numerous compounds that exhibit a wide range of pharmacological activities. Derivatives of the acetylphenyl scaffold are being investigated for various therapeutic applications, including anticancer and anti-inflammatory treatments. ontosight.aiontosight.ai The presence of the acetyl group can influence the electronic properties and metabolic stability of a molecule. ontosight.ai
Significance of the Propanamide Moiety in Bioactive Small Molecules
The propanamide moiety (a three-carbon amide) is a key structural element in a multitude of bioactive small molecules and serves as a versatile building block in organic synthesis. ontosight.ai Propanamide derivatives are utilized in the development of various pharmaceuticals, including analgesics and anti-inflammatory agents. ontosight.ai The propanamide structure can be readily modified, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. The exploration of propanamide-based compounds has led to the discovery of potent inhibitors for various enzymes, highlighting its importance in drug design. acs.org
Overview of Current Research Gaps and Potential Avenues for this compound and its Structural Analogues
While extensive research has been conducted on derivatives of this compound, the parent compound itself remains relatively understudied. A significant research gap exists in the comprehensive biological evaluation of this compound. Most of the available biological data pertains to its more complex analogues, which have shown promise as anticancer and anti-inflammatory agents. ontosight.aiontosight.ai
Future research could focus on the following avenues:
Systematic Biological Screening: A thorough investigation into the biological activities of this compound is warranted. This could include screening for anticancer, anti-inflammatory, antimicrobial, and other pharmacological effects to determine its intrinsic therapeutic potential.
Synthesis of Novel Analogues: The synthesis and evaluation of a focused library of this compound analogues, with systematic modifications to both the acetylphenyl ring and the propanamide side chain, could lead to the discovery of compounds with enhanced potency and selectivity.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on a series of related compounds would provide valuable insights into the key structural features required for biological activity, guiding the rational design of more effective therapeutic agents.
Exploration of New Therapeutic Areas: Given the diverse biological activities of related compounds, this compound and its derivatives could be explored for applications in other therapeutic areas beyond cancer and inflammation.
Physicochemical Properties of this compound and Related Compounds
Below is a table summarizing the key physicochemical properties of this compound and some of its derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 39569-28-3 | C11H13NO2 | 191.23 molport.com |
| N-(3-acetylphenyl)isobutyramide | 80945-16-0 | C12H15NO2 | 205.25 chemscene.com |
| N-(3-acetylphenyl)-2-(propylamino)propanamide | Not Available | C14H20N2O2 | 248.32 nih.gov |
| N-(3-acetylphenyl)-3-(methylideneamino)propanamide | Not Available | C12H14N2O2 | 218.25 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-11(14)12-10-6-4-5-9(7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYWZVHSQINPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358587 | |
| Record name | N-(3-acetylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39569-28-3 | |
| Record name | N-(3-acetylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity Profiling and Mechanistic Elucidation of N 3 Acetylphenyl Propanamide and Analogues
Investigation of Anti-inflammatory Activities and Associated Pathways
Derivatives of N-phenylpropanamide have demonstrated notable anti-inflammatory effects through various mechanisms of action. A series of N-substituted-aryl-3-phenylpropanamide derivatives were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) transcriptional activity in RAW 264.7 cells. koreascience.kr In this study, chloro-substituted derivatives exhibited more potent activity than the parent hit compound, KL-1156, highlighting the importance of the substitution pattern on the phenyl ring for anti-inflammatory potency. koreascience.kr
Another approach has been the synthesis of amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their activity and reduce side effects. For instance, novel carboxamide derivatives of naproxen, which incorporate an N-phenylpropanamide scaffold, have been synthesized and screened for their anti-inflammatory and analgesic activities. researchgate.netwjpps.com These studies have shown that some of these amide prodrugs exhibit significant anti-inflammatory activity, in some cases greater than the parent drug, naproxen. researchgate.netwjpps.com The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema method in rats, a standard in vivo model for acute inflammation. researchgate.netwjpps.com
Furthermore, research into imidazole (B134444) derivatives of N-phenylpropanamide has identified their potential as inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.govacs.org The p38 MAP kinase pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines. A series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their in vitro inhibitory activity against p38 MAP kinase. nih.gov One of the synthesized compounds, AA6, showed considerable p38 kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM. nih.govacs.org This was identified through an albumin denaturation assay, which is an in vitro method to screen for anti-inflammatory activity. nih.govacs.org
Comprehensive Evaluation of Anticancer Properties
The N-phenylpropanamide scaffold has been a focal point in the design and synthesis of novel anticancer agents. The research has explored their cytotoxic effects on various cancer cell lines, their ability to induce programmed cell death, and their potential to interfere with tumor-supporting processes like angiogenesis.
The anticancer potential of N-phenylpropanamide analogues has been demonstrated through in vitro cytotoxicity assays against a range of human cancer cell lines. For example, a study on novel quinoxaline-3-propanamides revealed significant cytotoxic activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.govresearchgate.net Several of these compounds exhibited higher cytotoxicity than the standard chemotherapeutic drugs doxorubicin (B1662922) and sorafenib. nih.govresearchgate.net
Another study focused on N-phenylpropanamide derivatives and their antiproliferative effects on MCF-7 breast cancer cells. These compounds were found to inhibit cell growth with IC50 values in the low micromolar range. The table below summarizes the cytotoxic activities of some N-phenylpropanamide analogues.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline-3-propanamide 8 | HCT-116 | 0.098 | nih.gov |
| Quinoxaline-3-propanamide 9 | HCT-116 | 0.131 | nih.gov |
| Quinoxaline-3-propanamide 14 | HCT-116 | 0.076 | nih.gov |
| Quinoxaline-3-propanamide 8 | MCF-7 | 0.082 | nih.gov |
| Quinoxaline-3-propanamide 9 | MCF-7 | 0.115 | nih.gov |
| Quinoxaline-3-propanamide 14 | MCF-7 | 0.061 | nih.gov |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1 | RXF393 (Renal) | 7.01 ± 0.39 | mdpi.com |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1 | HT29 (Colon) | 24.3 ± 1.29 | mdpi.com |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1 | LOX IMVI (Melanoma) | 9.55 ± 0.51 | mdpi.com |
Beyond cytotoxicity, studies have delved into the mechanisms by which N-phenylpropanamide analogues induce cancer cell death, with apoptosis being a primary focus. The potent quinoxaline-3-propanamide analogue, compound 14, was found to induce a significant increase in the percentage of cells in the pre-G1 phase, which is indicative of apoptosis. nih.govresearchgate.net Flow cytometry analysis confirmed that this compound triggered programmed cell death and necrosis. nih.govresearchgate.net Mechanistically, this compound led to a noteworthy increase in the expression levels of the pro-apoptotic proteins caspase-3 and p53, as well as an increase in the pro-apoptotic protein BAX, while decreasing the anti-apoptotic marker BCL2. nih.gov
Similarly, research on a novel phenylpropanoid derivative, Sinkiangenone B, isolated from the resin of Ferula sinkiangensis, demonstrated its ability to induce apoptosis in AGS gastric cancer cells. rsc.org This was evidenced by Annexin V-FITC/PI staining and an increased Bax/Bcl-2 ratio. rsc.org Furthermore, this compound was shown to arrest the cell cycle at the G0/G1 phase. rsc.org
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Certain N-phenylpropanamide analogues have been investigated for their anti-angiogenic properties. The highly potent quinoxaline-3-propanamide, compound 14, demonstrated an ability to inhibit angiogenesis by reducing the level of Vascular Endothelial Growth Factor A (VEGF-A) compared to control cells. nih.govresearchgate.net
In a different study, an N-substituted-4-methylbenzenesulphonyl hydrazone was tested for its anti-angiogenic potential using an in vivo zebrafish model. nih.gov This compound demonstrated anti-angiogenic effects, highlighting the potential of N-substituted compounds in the development of therapies for diseases related to pathological angiogenesis. nih.gov
The anti-angiogenic effects of many compounds are mediated through the inhibition of specific receptor tyrosine kinases, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a prime target. rsc.orgwikipedia.org The cytotoxic and anti-angiogenic activities of the novel quinoxaline-3-propanamides were linked to their ability to inhibit VEGFR-2. nih.govresearchgate.net Compound 14, in particular, displayed VEGFR-2 inhibitory activity comparable to the established inhibitor sorafenib, with an IC50 of 0.076 µM. nih.govresearchgate.net Molecular docking studies further supported these findings, showing that compound 14 binds effectively to the essential amino acids in the active site of VEGFR-2. nih.gov The inhibition of VEGFR-2 is a promising approach to block the signaling pathways that lead to angiogenesis and tumor progression. nih.gov
Assessment of Anti-angiogenic Effects and Vascular Endothelial Growth Factor Modulation
Enzyme Inhibition Studies
The biological activities of N-phenylpropanamide analogues are often rooted in their ability to inhibit specific enzymes. As previously mentioned, derivatives have been shown to inhibit enzymes involved in inflammation, such as NF-κB and p38 MAP kinase. koreascience.krnih.govacs.org
In the context of cancer, some N-phenylpropanamide derivatives have been identified as inhibitors of thymidine (B127349) phosphorylase, an enzyme involved in pyrimidine (B1678525) metabolism and a target for anticancer drugs. researchgate.net
Furthermore, structurally related compounds have demonstrated inhibitory activity against other classes of enzymes. For instance, N-acetylpyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism and relevant to the management of type 2 diabetes. nih.govnih.gov One of the synthesized N-acetylpyrrolidine derivatives showed potent inhibition of α-glucosidase with an IC50 value of 0.52 ± 0.02 mM. nih.govnih.gov While not N-phenylpropanamides, these findings underscore the potential of related amide-containing scaffolds to interact with and inhibit a variety of enzymes.
Identification of Specific Enzyme Targets (e.g., Cyclin-Dependent Kinases, Cholinesterases)
The structural scaffold of N-(3-acetylphenyl)propanamide, featuring an acetylphenyl moiety and a propanamide group, is a recurring motif in compounds designed to target a range of enzymes. Research into analogous structures suggests potential inhibitory activity against two key enzyme families: Cyclin-Dependent Kinases (CDKs) and Cholinesterases.
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. jmb.or.krnih.govmdpi.com The development of small molecule inhibitors of CDKs is a significant area of anticancer drug discovery. mdpi.commdpi.comnih.gov Analogues of this compound have been investigated as precursors or components in the synthesis of CDK inhibitors. For instance, N-(3-acetylphenyl)acetamide, a closely related compound, has been utilized in the generation of potential CDK inhibitors. google.com Furthermore, studies on N2, N4-disubstituted pyrimidine-2,4-diamines, which can incorporate an acetylphenyl group, have identified potent inhibitors of CDK2 and CDK9. researchgate.net This suggests that the this compound core may serve as a valuable pharmacophore for interaction with the ATP-binding pocket of CDKs.
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine, playing a critical role in neurotransmission. assaygenie.comnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govscielo.org.coeuropeanreview.org The synthesis of novel cholinesterase inhibitors has involved compounds structurally similar to this compound. For example, N-(4-acetylphenyl)acetamide has been used as a starting material for the synthesis of thiazole (B1198619) derivatives that have shown inhibitory activity against both AChE and BuChE. mdpi.com This indicates that the acetylphenylamide structure is a viable template for designing molecules that can fit into the active site of cholinesterases. nih.govnih.gov
Kinetic Characterization of Enzyme Inhibition (e.g., IC50 determination, Kᵢ)
For CDK inhibition, various compounds incorporating the acetylphenyl motif or similar structures have been evaluated. For example, a potent inhibitor of CDK1, Dinaciclib, exhibits an IC50 value of 3 nM. mdpi.com Another compound, AT7519, shows IC50 values of 44 nM and 67 nM against CDK2 and CDK4, respectively. mdpi.com A series of N2, N4-disubstituted pyrimidine-2,4-diamines, which include an acetylphenyl moiety, demonstrated IC50 values as low as 83 nM for CDK2 and 65 nM for CDK9. researchgate.net
In the context of cholinesterase inhibition, a series of helicid (B31578) analogues showed potent AChE inhibitory activities with IC50 values in the micromolar range, with one compound exhibiting an IC50 of 0.20 ± 0.01 µM. nih.gov Kinetic studies of these compounds revealed a mixed-type inhibition mechanism. nih.gov The inhibitory potential of novel compounds against AChE and BuChE is often determined using methods like the Ellman's assay. assaygenie.comscielo.org.co
The relationship between IC50 and Kᵢ is dependent on the mechanism of inhibition and the experimental conditions. For competitive inhibitors, the Kᵢ can be estimated from the IC50 value, providing a measure of the inhibitor's binding affinity.
Table 1: IC50 Values of Selected Analogues against CDKs and Cholinesterases
| Compound/Series | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Dinaciclib | CDK1 | 3 | mdpi.com |
| AT7519 | CDK2 | 44 | mdpi.com |
| AT7519 | CDK4 | 67 | mdpi.com |
| Pyrimidine-2,4-diamine analogue (3g) | CDK2 | 83 | researchgate.net |
| Pyrimidine-2,4-diamine analogue (3c) | CDK9 | 65 | researchgate.net |
Receptor Binding and Ligand-Target Interaction Analysis
Understanding the interaction between a small molecule and its biological target at the molecular level is crucial for rational drug design. Techniques such as Surface Plasmon Resonance (SPR) and fluorescence spectroscopy are powerful tools for characterizing these interactions.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a target molecule immobilized on a sensor surface. rouken.biondk.com It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be derived. researchgate.netpublichealthtoxicology.com While specific SPR studies on this compound are not documented, this technique is widely used to study the binding of small molecule inhibitors to their target enzymes or receptors. mdpi.com For example, SPR has been used to analyze the interaction of various ligands with their receptors, confirming binding stoichiometry and determining affinity. researchgate.net
Fluorescence Spectroscopy: This technique measures the fluorescence emission of a molecule, which can be sensitive to its local environment. researchgate.net Changes in the intrinsic fluorescence of a protein (often from tryptophan residues) upon ligand binding can provide information about the binding event, including binding constants and the number of binding sites. nih.govsciforschenonline.orgiranjournals.ir Fluorescence quenching experiments are commonly employed to study the interaction between small molecules and proteins like serum albumins. sciforschenonline.org Furthermore, fluorescence-based assays have been developed for high-throughput screening of small molecule binding to proteins. nih.gov
The affinity of a ligand for its receptor is a critical determinant of its biological activity. Binding affinities, often expressed as the dissociation constant (KD), can be determined using techniques like SPR. Lower KD values indicate higher binding affinity. For instance, SPR titration experiments have been used to determine the KD of a polyamide binding to its DNA target, yielding a value of 1.6 ± 0.1 nM. researchgate.net
Receptor selectivity refers to the ability of a compound to bind preferentially to one type of receptor over others. This is a crucial aspect of drug development to minimize off-target effects. The selectivity of compounds like substituted fentanyls at opioid receptors has been clarified through a combination of in vitro binding affinity studies and molecular modeling. researchgate.net While specific binding affinity and selectivity data for this compound are yet to be reported, the investigation of its analogues against a panel of receptors and enzymes would be necessary to establish its selectivity profile.
Table 2: Illustrative Binding Affinity Data for Analogous Systems
| Ligand-Target System | Technique | Binding Affinity (KD) | Reference |
|---|---|---|---|
| Polyamide-DNA | SPR | 1.6 ± 0.1 nM | researchgate.net |
| Cys-Py-Im-polyamide-DNA | SPR | 9.3 ± 1.6 nM | researchgate.net |
Application of Techniques such as Surface Plasmon Resonance (SPR) and Fluorescence Spectroscopy
Antimicrobial Spectrum Analysis
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. Propanamide derivatives have been explored for their potential antimicrobial properties.
Several studies have highlighted the antimicrobial potential of compounds structurally related to this compound. The investigation of such compounds often involves determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli. frontiersin.orgbiomedpharmajournal.org
Chalcones, which share the 1,3-diphenyl-2-propen-1-one core that can be seen as an extended version of the acetylphenyl group, have shown promising antibacterial activity against S. aureus. nih.gov Studies on various propanamide derivatives have also reported antimicrobial and antifungal activities. ontosight.ai For example, certain 3-(4-acetylphenyl)propanamides have been synthesized and their antimicrobial properties against S. aureus, B. subtilis, E. coli, and P. aeruginosa have been investigated. lp.edu.ua The results from these studies can be variable, with some derivatives showing significant activity and others being less effective, highlighting the importance of the specific substitutions on the core structure. ripublication.comlmaleidykla.lt
Table 3: Antimicrobial Activity of Selected Analogues
| Compound/Series | Pathogenic Strain | Activity (e.g., MIC, Inhibition Zone) | Reference |
|---|---|---|---|
| Rhein-based derivative (RH17) | S. aureus (MSSA & MRSA) | MIC: 8-16 µg/mL | nih.gov |
| Phenazone-based molecule (Compound 9) | E. coli | Inhibition Zone: 19.0 mm; MIC: 15.62 µg/mL | mdpi.com |
| Phenazone-based molecule (Compound 9) | S. aureus | Inhibition Zone: 17.0 mm | mdpi.com |
| Inocarpus fagiferus n-butanol extract | S. aureus | Inhibition Zone: 16.50 mm; MIC: 5% | biomedpharmajournal.org |
Antifungal Activity Assessments
While direct and extensive antifungal activity profiling of this compound is not widely documented in publicly available literature, the evaluation of its structural analogues and related compounds provides significant insights into its potential as an antifungal agent. The core structure, featuring an acetophenone (B1666503) moiety linked to a propanamide group, is present in various classes of compounds that have demonstrated notable antifungal properties.
Research into compounds bearing the acetophenone framework has revealed promising antifungal activity. For instance, certain Mannich bases derived from acetophenone have shown considerable efficacy against various fungal strains. nih.gov Specifically, mono Mannich base derivatives and their quaternary ammonium (B1175870) compounds have exhibited potent activity against dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis, in some cases exceeding the potency of the standard drug Amphotericin B. nih.gov The quaternization of these acetophenone-derived Mannich bases was found to significantly enhance their antifungal effects. nih.gov
Furthermore, chalcones, which can be synthesized from acetophenone derivatives, are another class of compounds extensively studied for their broad-spectrum antimicrobial activities. bohrium.com Chalcone derivatives incorporating an acetamide (B32628) linkage to a phenyl ring have demonstrated strong antibacterial and moderate antifungal activity. bohrium.com The antifungal potential of these compounds is often attributed to the α,β-unsaturated keto function, a key structural feature.
Analogues incorporating a propanamide or a simple amide linkage have also been investigated. For example, N-(substituted phenyl)-2-chloroacetamides have been synthesized and tested against Candida albicans, with their activity being influenced by the nature and position of substituents on the phenyl ring. nih.gov Halogenated derivatives, in particular, showed enhanced lipophilicity, which is believed to facilitate passage through the fungal cell membrane. nih.gov
The table below summarizes the antifungal activity of selected analogues related to this compound.
Table 1: Antifungal Activity of Selected this compound Analogues
| Compound Class | Representative Analogues | Fungal Strains Tested | Observed Activity | Reference |
|---|---|---|---|---|
| Acetophenone-derived Mannich Bases | Mono and Quaternary Mannich bases | Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Saccharomyces cerevisiae | Potent activity, in some cases 2-16 times more effective than Amphotericin B. Quaternization enhanced activity. | nih.gov |
| Chalcones | (E)-2-(4-acetamidophenoxy)-N-(3-(3-(4-substitutedphenyl) acryloyl) phenyl) acetamide derivatives | Candida albicans | Moderate antifungal activity. | bohrium.com |
| N-substituted Chloroacetamides | N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides | Candida albicans | Moderate activity, with halogenated compounds showing higher efficacy. | nih.gov |
Exploration of Neuropharmacological Effects (e.g., Anticonvulsant Potential)
The neuropharmacological profile of this compound, particularly its anticonvulsant potential, has been explored through the study of its structural analogues. The presence of an amide linkage is a key feature in many known anticonvulsant drugs, suggesting that this compound could possess similar activities.
Several studies on propanamide derivatives have demonstrated significant anticonvulsant effects in various animal models. For instance, a series of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives showed broad-spectrum anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. researchgate.net One lead compound from this series, AS-1, was identified as a potent anticonvulsant. researchgate.net Another study on ((benzyloxy)benzyl)propanamide derivatives also reported potent activity in MES and 6 Hz seizure models in mice, with one compound emerging as a lead molecule with a favorable therapeutic window. mdpi.com
The anticonvulsant activity of these propanamide derivatives is often evaluated based on their median effective dose (ED50) in preventing seizures and their median toxic dose (TD50) that causes motor impairment, typically assessed by the rotarod test. The protective index (PI), calculated as the ratio of TD50 to ED50, provides a measure of the compound's margin of safety.
Research on other amide-containing structures further supports the potential for anticonvulsant activity. For example, N-(2-hydroxyethyl)amide derivatives have shown potent, dose-dependent protection against electroshock-induced convulsions in mice. nih.gov Additionally, N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been tested in various seizure models and have shown protective action. nih.gov A derivative with an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring demonstrated high anticonvulsant activity and a long-lasting protective effect. nih.gov
The table below presents data on the anticonvulsant activity of some propanamide analogues.
Table 2: Anticonvulsant Activity of Selected Propanamide Analogues
| Compound Series | Animal Model | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|---|---|
| Leucine-chlorobenzoyl benzofuran-propanamide hybrids | Mice | MES | 36.5 | Not Reported | Not Reported | researchgate.net |
| ((Benzyloxy)benzyl)propanamide derivatives | Mice | MES | 48.0 | > 300 | > 6.25 | mdpi.com |
| ((Benzyloxy)benzyl)propanamide derivatives | Mice | 6 Hz (32 mA) | 45.2 | > 300 | > 6.64 | mdpi.com |
While these findings on related compounds are promising, it is crucial to note that direct experimental data on the anticonvulsant activity of this compound is not yet available in the reviewed literature. Further studies are required to determine its specific neuropharmacological profile and to elucidate the structure-activity relationships within this class of compounds.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Investigation of Substituent Effects on the Acetylphenyl Moiety
The acetylphenyl moiety is a critical component for the biological activity of this class of compounds, and its substitution pattern significantly influences potency. Studies on related structures have shown that both the position and the nature of substituents on the phenyl ring can drastically alter efficacy.
For instance, in a series of benzoxaborole anticancer agents featuring a substituted phenyl group attached to a propanamide linker, modifications to the phenyl ring did not improve potency and in many cases, diminished it. The unsubstituted phenyl compound (69) served as a potent baseline. acs.org The introduction of a fluoro-substituent at the para-position (compound 73) resulted in slightly weaker, yet still submicromolar, activity. acs.org However, increasing the size of the halogen atom led to a progressive loss of inhibitory activity. The activity decreased from the chloro derivative (74) to the iodo derivative (76), which was nearly 100 times less active than the fluoro-substituted compound. acs.org This suggests that steric bulk at this position is detrimental to activity.
Table 1: Effect of Phenyl Ring Substitution on Anticancer Activity
| Compound | Substitution (para) | Activity vs. Unsubstituted |
| 69 | H | Baseline |
| 73 | Fluoro | Slightly Weaker |
| 74 | Chloro | Decreased |
| 76 | Iodo | ~100-fold decrease vs. Fluoro |
*This table illustrates the impact of halogen substituents on the phenyl ring of a propanamide-linked compound, showing a trend where larger halogens decrease anticancer potency. Data sourced from a study on benzoxaborole analogs. acs.org *
Impact of Modifications to the Propanamide Chain on Biological Activity
The propanamide linker is not merely a spacer; its structure, length, and flexibility are crucial for optimal interaction with biological targets. Modifications to this chain can significantly affect the compound's pharmacological properties. ontosight.ai Research on analogous structures demonstrates that even minor changes, such as altering the chain length or introducing branching, can impact hydrophobic interactions and solubility, which are key for efficacy. vulcanchem.com
In studies of N-normetazocine derivatives, the nature of the N-substituent, including N-phenylpropanamide, was critical in shifting the functional profile of the compounds between opioid receptors and the sigma-1 (σ1) receptor. mdpi.com For example, shortening the linker from a propanamide to an acetamide (B32628) in one series of opioid receptor ligands resulted in a significant loss of affinity. mdpi.com Furthermore, introducing steric bulk to the amide substituent was also found to be unfavorable for binding. mdpi.com In other contexts, such as prodrug design, modifications to the amide nitrogen, like adding a benzyl (B1604629) group, are explored to enhance bioavailability. These findings underscore that the propanamide chain is a key determinant of both potency and selectivity.
Role of Fused and Pendant Heterocyclic Ring Systems on Pharmacological Profiles
A highly effective strategy for diversifying the pharmacological profile of N-(3-acetylphenyl)propanamide involves the incorporation of heterocyclic ring systems. These rings can introduce new binding interactions, alter physicochemical properties, and target a wide array of biological pathways.
Pyrazolopyrimidines, which are bioisosteres of purines, are known for their diverse biological activities, particularly as kinase inhibitors. sci-hub.seekb.eg Derivatives incorporating this scaffold have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK) and Ataxia Telangiectasia and Rad3-related protein (ATR), both of which are key targets in cancer therapy. nih.govnih.gov The pyrazolopyrimidine core serves as a versatile platform where substitutions can be fine-tuned to achieve high potency and selectivity against specific kinases involved in cell survival and proliferation pathways. nih.gov For example, one study identified a novel series of pyrazolopyrimidine derivatives with potent BTK inhibition and robust antiproliferative effects in mantle cell lymphoma cell lines. nih.gov
Quinoxaline (B1680401) derivatives linked to a propanamide chain have emerged as promising anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in angiogenesis. nih.govresearchgate.net A study focused on novel quinoxaline-3-propanamides revealed that substitutions on both the quinoxaline ring and the terminal phenyl ring of the propanamide moiety were crucial for cytotoxicity. nih.gov Several compounds in the series exhibited potent cytotoxic effects against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with some being more potent than the reference drug sorafenib. nih.govresearchgate.net Compound 14 from this series, 3-(6-chloro-1,2-dihydro-2-oxoquinoxalin-3-yl)-N-(4-methoxyphenyl)propanamide, was found to be a particularly potent VEGFR-2 inhibitor and induced apoptosis in cancer cells. nih.govresearchgate.net
Table 2: Cytotoxic Activity (IC₅₀ µM) of Quinoxaline-Propanamide Derivatives
| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | VEGFR-2 Inhibition (IC₅₀ µM) |
| 8 | 0.089 | 0.093 | 0.110 |
| 9 | 0.053 | 0.042 | 0.100 |
| 14 | 0.050 | 0.044 | 0.076 |
| Sorafenib (Ref.) | 0.099 | 0.091 | 0.076 |
*This table shows the potent in vitro anticancer and VEGFR-2 inhibitory activities of selected quinoxaline-propanamide derivatives compared to the standard drug Sorafenib. nih.govresearchgate.net *
The thiazole (B1198619) ring is a versatile heterocycle present in numerous biologically active compounds. nih.gov When incorporated into structures related to this compound, it can lead to potent biological activity. For example, thiazole-based compounds containing a phenyl-substituted ureide group have been designed as inhibitors of SIRT2, a protein involved in cellular regulation and a target for cancer therapy. mdpi.com In these designs, the acetamide phenyl substituent was observed to establish π–π stacking interactions with key amino acid residues (Phe190 and Tyr139) in the enzyme's binding site. mdpi.com The structure-activity relationship for thiazole derivatives often reveals that substitutions on both the thiazole ring and any attached phenyl groups are critical for activity. nih.gov
Triazoles are another class of heterocycles widely used in medicinal chemistry due to their favorable chemical properties and ability to form hydrogen bonds. raco.catirjweb.com The 1,2,3-triazole ring, often synthesized via "click chemistry," can function as a stable linker to connect different pharmacophores. nih.gov In one study, the trans-butadiene bridge of a known tau protein imaging agent was replaced with a 1,2,3-triazole moiety to create new ligands. While these triazole derivatives successfully visualized Aβ plaques, they were unable to detect neurofibrillary tangles (NFTs), demonstrating how the choice of a heterocyclic linker can fine-tune target specificity. nih.gov
The furan (B31954) ring is another important heterocycle found in many pharmacologically active compounds. smolecule.com The introduction of a furan moiety into a propanamide structure can confer significant biological properties. For instance, N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide has been noted for its potential anti-inflammatory and anticancer activities. smolecule.com The furan ring in such compounds is often associated with the inhibition of tumor growth and the modulation of inflammatory pathways. smolecule.com The reactivity of the furan ring allows for further chemical modifications to optimize the pharmacological profile. smolecule.com Another related compound, N-(3-Acetylphenyl)-2-(furan-2-ylformamido)-3-phenylprop-2-enamide, highlights the structural diversity achievable by incorporating furan systems. oakwoodchemical.com
The indole (B1671886) nucleus is a prominent scaffold in a vast number of natural products and synthetic drugs. pcbiochemres.com Its fusion into propanamide-containing structures has led to the development of potent therapeutic agents. Derivatives of N-(2-oxoindolin-5-yl)-3-phenylpropanamide have shown significant anti-proliferative effects against breast and liver cancer cell lines by inhibiting kinases crucial for cancer cell signaling. The indole core provides a unique steric and electronic profile that can be functionalized to achieve high-affinity binding to various protein targets. researchgate.net
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional conformation of this compound analogs is a decisive factor in their biological activity. The spatial arrangement of the aromatic rings and the propanamide linker dictates how the molecule fits into the binding pocket of its target protein. Stereochemistry, in particular, plays a pivotal role.
In studies of N-normetazocine derivatives, the stereochemistry of the core scaffold, in combination with the properties of the N-substituent, was found to be crucial for functional activity. mdpi.com For example, the S-enantiomer of a related propanamide compound showed a 30-fold higher potency as a TRPV1 antagonist compared to its R-enantiomer, highlighting the importance of a specific chiral configuration for activity. vulcanchem.com Molecular docking studies on related indolinone compounds have provided insights into their binding modes with targets like VEGFR-2, showing how the oxo-group can participate in hydrogen bonding within the kinase active site. These computational analyses help correlate the preferred conformation of a molecule with its observed bioactivity and guide the design of more potent analogs.
Electronic and Steric Contributions to Therapeutic Potency and Selectivity
The therapeutic potency and selectivity of this compound derivatives are governed by a delicate interplay of electronic and steric factors. The electronic nature of substituents on the aromatic rings influences the molecule's charge distribution, affecting its ability to form hydrogen bonds, π-π stacking, and other non-covalent interactions with a receptor.
The introduction of electron-withdrawing groups, such as fluorine, can enhance metabolic stability and alter binding affinity. Conversely, electron-donating groups can also modulate activity, as seen in quinoxaline sulfonamide derivatives where an OCH₃ group increased diuretic activity. mdpi.com
Steric properties, which relate to the size and shape of the molecule and its substituents, are equally critical. As noted with substitutions on the acetylphenyl moiety, increasing steric bulk can lead to a clash with the receptor binding site, thereby reducing potency. acs.org However, in some cases, branched derivatives may exhibit improved receptor binding compared to linear analogs due to favorable steric effects. vulcanchem.com The size and shape of the N-substituent on a benzomorphan (B1203429) scaffold, for instance, were instrumental in shifting the functional profile from an agonist to an antagonist. mdpi.com Ultimately, achieving high therapeutic potency and selectivity requires a rational design approach that carefully balances these electronic and steric contributions to optimize interactions with the intended biological target while minimizing off-target effects.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.
Prediction of Optimal Binding Poses and Affinities
While specific molecular docking studies featuring N-(3-acetylphenyl)propanamide as the primary ligand are not prominent in the available literature, the methodology is broadly applied to similar acetanilide (B955) and propanamide derivatives. dntb.gov.uaorientjchem.orgsmolecule.com The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for various poses. The optimal binding pose is the one with the lowest energy score, representing the most stable complex. Such simulations could theoretically be used to screen this compound against various enzymes or receptors to identify potential biological activities.
Identification of Critical Amino Acid Residues in Binding Sites
A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for stable binding. For instance, in studies on related acetanilide derivatives targeting enzymes like cyclooxygenase (COX), docking simulations have successfully identified key residues such as Ser-530 as crucial for interaction. orientjchem.org If this compound were docked into a target protein, analysis of the resulting complex would reveal which amino acids its acetyl group, amide linkage, and phenyl ring interact with, providing insights into the structural basis of its potential biological effects.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to predict a variety of molecular properties, including geometry, vibrational frequencies, and electronic characteristics.
Investigation of Electronic Structure and Reactivity Descriptors
Although specific DFT studies on this compound are scarce, extensive research on the closely related molecule N-phenylpropanamide provides a strong template for the type of analysis that can be performed. dergipark.org.trresearchgate.net Using methods like B3LYP with a basis set such as 6-311+G(d,p), researchers can optimize the molecular geometry and calculate various electronic properties. dergipark.org.trresearchgate.net
Reactivity descriptors derived from DFT calculations, such as molecular electrostatic potential (MEP), can identify the electron-rich and electron-poor regions of a molecule. For an amide like this compound, the MEP map would likely show negative potential (electron-rich) around the carbonyl oxygen and the acetyl oxygen, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor) would be expected around the amide hydrogen, highlighting a site for nucleophilic interaction. dergipark.org.trresearchgate.net These calculations are fundamental for understanding a molecule's reactivity and intermolecular interaction sites.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity and electronic transitions. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For the related compound N-phenylpropanamide, DFT calculations have been used to determine these values. dergipark.org.trresearchgate.net The HOMO-LUMO gap helps in understanding the charge transfer that can occur within the molecule.
Below is a table of calculated frontier molecular orbital energies for the related compound N-phenylpropanamide, which illustrates the type of data that would be generated for this compound in a similar computational study.
| Parameter | Energy (eV) dergipark.org.tr |
| HOMO Energy | -6.45 |
| LUMO Energy | -0.52 |
| HOMO-LUMO Gap (ΔE) | 5.93 |
| Table 1: Frontier Molecular Orbital Energies for N-phenylpropanamide, calculated at the B3LYP/6-311+G(d,p) level. This data serves as an illustrative example. |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models are used to predict the activity of new, untested compounds.
Molecular Dynamics Simulations for Conformational Landscapes and Protein Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the exploration of the conformational landscapes of molecules and their dynamic interactions with biological targets. galaxyproject.orgresearchgate.net For this compound, MD simulations can reveal the molecule's flexibility and preferred shapes in different environments.
Conformational Landscapes:
The conformational flexibility of this compound, arising from rotatable bonds, allows it to adopt various three-dimensional arrangements. Understanding this conformational landscape is crucial, as a molecule's biological activity is often tied to a specific conformation that optimally fits into a protein's binding site. MD simulations can map these conformations and their relative energies, providing a probability distribution of different shapes the molecule can assume. For instance, simulations can determine the energetically favorable orientations of the propanamide side chain relative to the acetylphenyl ring. Research on similar flexible molecules has demonstrated the power of MD in identifying dominant conformations and the lifetimes of these states. mdpi.com
Protein Interactions:
MD simulations are instrumental in studying how this compound interacts with protein targets. silicos-it.bemdpi.com By placing the compound in a simulated environment with a protein, researchers can observe the binding process at an atomic level. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity. For example, simulations could elucidate the binding mode of this compound within the active site of a specific enzyme, highlighting the critical amino acid residues involved in the interaction. acs.orgelifesciences.org
A hypothetical research finding from an MD simulation of this compound with a target protein might be summarized in the table below.
| Simulation Parameter | Finding | Implication for Drug Design |
| Binding Site Analysis | The acetyl group of this compound forms a hydrogen bond with a specific serine residue in the protein's active site. | Modifications to enhance this hydrogen bond could increase binding affinity. |
| Conformational Analysis | Upon binding, the propanamide tail adopts a folded conformation to fit into a hydrophobic pocket. | Altering the length or substituents of the propanamide chain could optimize interactions within this pocket. |
| Water Molecule Dynamics | Bridging water molecules are observed to mediate interactions between the ligand and the protein. | Designing ligands that displace these water molecules could lead to a more favorable entropic contribution to binding. |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify new molecules with the potential to bind to a specific biological target. unina.itdergipark.org.tr These methods are particularly useful when the three-dimensional structure of the target protein is known.
Pharmacophore Modeling:
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. mdpi.com For this compound, a pharmacophore model can be generated based on its known interactions with a target protein or from a set of known active compounds with similar structures. nih.gov This model serves as a 3D query for searching large chemical databases. nih.gov
Virtual Screening:
Virtual screening is the computational counterpart to high-throughput screening. mdpi.com Using a pharmacophore model derived from this compound or its target, large databases of chemical compounds can be rapidly screened to identify molecules that match the pharmacophore's features. ucl.ac.uknih.gov This process filters out molecules that are unlikely to bind, significantly reducing the number of compounds that need to be synthesized and tested experimentally. Hits from the virtual screen can then be further analyzed and prioritized for further investigation.
A hypothetical virtual screening workflow based on a pharmacophore model of this compound could yield the following results.
| Database Screened | Number of Compounds | Hits Matching Pharmacophore | Potential Lead Compounds for Further Study |
| ZINC15 | ~1.4 billion | 50,000 | 100 |
| Enamine REAL Database | ~4.5 billion | 120,000 | 250 |
| In-house Corporate Library | 500,000 | 5,000 | 50 |
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) within a Research Context
Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction provides an early assessment of these properties, helping to identify potential liabilities and guide the optimization of lead compounds. japsonline.comtjnpr.org
ADMET Prediction for this compound:
Various computational models can predict the ADMET properties of this compound based on its chemical structure. These predictions are crucial in a research context to flag potential issues that may hinder the compound's development. researchgate.netacs.org
Below is a table of hypothetical in silico ADMET predictions for this compound.
| ADMET Property | Predicted Value/Classification | Implication for Research |
| Absorption | High | Likely to be well-absorbed orally. |
| Distribution | Moderate blood-brain barrier penetration | May be suitable for targeting central nervous system disorders, or modifications may be needed to limit brain exposure for peripheral targets. |
| Metabolism | Predicted to be a substrate for CYP3A4 | Potential for drug-drug interactions; further in vitro metabolic studies are warranted. |
| Excretion | Primarily renal clearance predicted | The compound is likely to be eliminated through the kidneys. |
| Toxicity | Low predicted hepatotoxicity | Reduced risk of liver-related side effects. |
| Toxicity | Potential for hERG channel inhibition | Further experimental testing is required to assess the risk of cardiotoxicity. |
Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)
High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of N-(3-acetylphenyl)propanamide in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of all hydrogen atoms in the molecule. The aromatic protons on the meta-substituted benzene (B151609) ring typically appear as distinct multiplets in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effects of the acetyl and amide substituents. The N-H proton of the amide group is expected to be a singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the propanamide ethyl group will present as a quartet and a triplet, characteristic of an ethyl system. The methyl protons of the acetyl group will appear as a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbons of the acetyl and amide groups are the most deshielded, appearing at the lowest field (typically δ 170-200 ppm). The aromatic carbons show signals in the δ 120-140 ppm range, with their exact shifts influenced by the substituents. The aliphatic carbons of the propanamide side chain and the acetyl methyl group will resonate in the upfield region of the spectrum.
2D NMR Techniques: To resolve any ambiguities in the one-dimensional spectra and to definitively assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments establish the connectivity between coupled protons, for instance, confirming the relationship between the CH₂ and CH₃ protons of the ethyl group. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to C=O) | ~8.1 | ~125 |
| Aromatic CH (ortho to NH) | ~7.8 | ~120 |
| Aromatic CH (para to C=O, NH) | ~7.4 | ~129 |
| Aromatic CH (meta to C=O, NH) | ~7.6 | ~123 |
| Amide N-H | Variable (e.g., ~8.0-10.0) | - |
| Propanamide -CH₂- | ~2.4 (quartet) | ~30 |
| Propanamide -CH₃ | ~1.2 (triplet) | ~10 |
| Acetyl -C=O | - | ~198 |
| Amide -C=O | - | ~172 |
| Acetyl -CH₃ | ~2.6 (singlet) | ~27 |
| Aromatic C-C=O | - | ~138 |
| Aromatic C-NH | - | ~139 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular mass of this compound, which serves as a confirmation of its elemental composition. For a molecular formula of C₁₁H₁₃NO₂, the expected monoisotopic mass is approximately 191.0946 g/mol . molport.com HRMS can measure this value with high accuracy (typically to within 5 ppm), providing strong evidence for the proposed formula.
Beyond molecular weight determination, analysis of the fragmentation patterns in the mass spectrum (often using techniques like tandem MS/MS) elucidates the structural connectivity of the molecule. Common fragmentation pathways for this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent CH₂ group of the propanamide moiety.
McLafferty rearrangement: If sterically feasible, this rearrangement could occur involving the acetyl group.
Cleavage of the amide bond: This would lead to the formation of ions corresponding to the 3-aminoacetophenone fragment and the propanoyl fragment.
Table 2: Plausible Mass Fragments of this compound in HRMS
| Fragment Ion (m/z) | Proposed Structure/Origin |
|---|---|
| 191.0946 | [M]⁺, Molecular ion |
| 135.0657 | [M - C₃H₄O]⁺, Loss of propionaldehyde (B47417) from McLafferty rearrangement or [M - C₂H₅CO + H]⁺, 3-aminoacetophenone fragment |
| 120.0450 | [M - C₃H₅NO]⁺, Loss of propanamide |
| 57.0340 | [C₃H₅O]⁺, Propanoyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in this compound. up.ac.zauni-siegen.de These two techniques are complementary, as the selection rules for IR (change in dipole moment) and Raman (change in polarizability) activity differ. up.ac.zauni-siegen.de
Key expected vibrational modes include:
N-H stretch: A sharp band in the IR spectrum around 3300 cm⁻¹, characteristic of a secondary amide.
Aromatic C-H stretch: Multiple weak to medium bands just above 3000 cm⁻¹.
Aliphatic C-H stretch: Bands just below 3000 cm⁻¹ from the ethyl and methyl groups.
Acetyl C=O stretch: A strong, sharp band in the IR spectrum around 1680 cm⁻¹.
Amide I band (primarily C=O stretch): A very strong band in the IR spectrum, typically around 1660 cm⁻¹.
Amide II band (N-H bend and C-N stretch): A strong band around 1550 cm⁻¹.
Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
The precise positions of these bands can provide subtle information about the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl groups. up.ac.za
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| N-H Stretch | ~3300 | Strong in IR |
| Aromatic C-H Stretch | 3100-3000 | Medium in IR, Strong in Raman |
| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong in IR and Raman |
| Acetyl C=O Stretch | ~1680 | Strong in IR |
| Amide I (C=O Stretch) | ~1660 | Strong in IR |
| Amide II (N-H Bend, C-N Stretch) | ~1550 | Strong in IR |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong in IR and Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The molecule contains two main chromophores: the acetyl-substituted benzene ring and the amide group.
Expected electronic transitions include:
π → π transitions:* These high-energy transitions are associated with the aromatic system and the carbonyl groups. They are expected to result in strong absorption bands in the UV region, likely below 250 nm.
n → π transitions:* These lower-energy, and typically weaker, transitions involve the non-bonding electrons on the oxygen atoms of the acetyl and amide carbonyls. These may appear as shoulders or weak bands at longer wavelengths (e.g., 280-320 nm). uomustansiriyah.edu.iq
The solvent can influence the position of these absorption maxima (λ_max). uomustansiriyah.edu.iq For instance, a shift to shorter wavelengths (a blue shift) for n → π* transitions is often observed in polar solvents due to the stabilization of the non-bonding orbital. uomustansiriyah.edu.iq
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. Furthermore, it reveals how the molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds and π-π stacking. A hypothetical crystallographic study might reveal a monoclinic or orthorhombic crystal system. The analysis would likely show intermolecular hydrogen bonds between the amide N-H of one molecule and a carbonyl oxygen (either from the amide or acetyl group) of a neighboring molecule, forming chains or dimeric motifs.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.8 |
| c (Å) | ~16.2 |
| β (°) | ~95 |
| Volume (ų) | ~980 |
| Z (Molecules per unit cell) | 4 |
| Key H-Bond (D-H···A) | N-H···O=C(acetyl) |
| H-Bond Distance (Å) | ~2.9 |
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of synthesized this compound and for its quantification in complex mixtures. smolecule.comresearchgate.net
HPLC: Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this polarity. A C18 stationary phase with a mobile phase gradient of water and a polar organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier like formic acid or trifluoroacetic acid, would be suitable. Detection is typically achieved using a UV detector set to a wavelength where the analyte absorbs strongly (e.g., one of its λ_max values). The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration. This technique is crucial for determining the purity of a sample by detecting and quantifying any impurities.
GC: Gas chromatography could also be used, provided the compound is sufficiently volatile and thermally stable. A polar capillary column would be appropriate. GC is often coupled with a mass spectrometer (GC-MS), allowing for both separation and identification of the compound and any impurities based on their mass spectra.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis) and Crystal Engineering
Building upon the data from X-ray crystallography, Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within the crystal lattice. researchgate.netresearchgate.netnih.govnih.govias.ac.in The Hirshfeld surface is mapped with properties like d_norm (a normalized contact distance), which highlights regions of close intermolecular contact. ias.ac.in
For this compound, this analysis would visually confirm the nature and significance of different interactions:
Red spots on the d_norm surface would indicate close contacts, corresponding to the strong N-H···O hydrogen bonds. researchgate.net
Blue regions would represent areas with weaker or no close contacts. ias.ac.in
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the interactions. researchgate.netias.ac.in For this molecule, the plot would likely show a high percentage of O···H/H···O contacts, confirming the dominance of hydrogen bonding in the crystal packing. researchgate.netnih.govnih.gov H···H contacts would also contribute significantly, representing van der Waals forces. nih.gov This detailed understanding of intermolecular forces is fundamental to crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties by controlling these non-covalent interactions.
Future Research Directions and Translational Perspectives for N 3 Acetylphenyl Propanamide
Rational Design and Synthesis of Next-Generation N-(3-acetylphenyl)propanamide Derivatives with Enhanced Bioactivity
The future of this compound in medicinal chemistry hinges on the rational design and synthesis of next-generation derivatives with superior biological activity. The core structure is ripe for modification, allowing for the creation of new compounds with tailored properties. acs.org The structural features of related molecules demonstrate that diverse chemical modifications are possible, making the scaffold a valuable asset in research. smolecule.com
Future synthetic strategies will likely involve multi-step organic methods to introduce various functional groups and ring systems. ontosight.ai For instance, incorporating moieties like isoindole rings, furan (B31954) rings, or sulfonamide groups has been explored in similar propanamide structures to modulate their therapeutic potential. smolecule.comontosight.aiontosight.ai The amide functional group itself is a crucial component known to be important in drug design and discovery. nih.gov Advanced synthetic techniques, such as 8-aminoquinoline-directed C(sp²)-H arylation, could allow for the incorporation of a wide range of aryl and heteroaryl groups into the scaffold, further diversifying the chemical space for this class of compounds. acs.org
The objective of these synthetic efforts is to create derivatives with improved potency, greater selectivity for their biological targets, and optimized pharmacokinetic profiles. ontosight.ai Research will focus on establishing clear structure-activity relationships (SAR) to guide the design of these new molecules. mdpi.com
Expansion of Therapeutic Applications and Target Validation
While the specific bioactivity of this compound is not yet widely detailed, compounds with analogous structures have shown promise in a variety of therapeutic areas. ontosight.ai These include potential anti-inflammatory, antimicrobial, and anticancer activities. smolecule.comontosight.aiontosight.ai The presence of an acetylphenyl group and a propanamide backbone are features found in molecules with diverse pharmacological effects. ontosight.ai Some related structures are thought to influence cellular pathways associated with cell proliferation and apoptosis, suggesting potential applications in oncology. evitachem.com Others have been investigated as anticonvulsants. nih.gov
A critical future step will be the expansion and validation of these potential therapeutic applications. This involves a process of physiologically, pathologically, and pharmacologically evaluating the biomolecule at the molecular, cellular, and whole animal levels. ddtjournal.com Identifying and validating specific biological targets is fundamental to drug discovery. ddtjournal.com Future studies should aim to screen this compound and its derivatives against a wide panel of biological targets to uncover new therapeutic uses, potentially in oncology, neuroscience, or infectious diseases. ontosight.ai
In-depth Mechanistic Studies at the Cellular and Molecular Levels
A deep understanding of how this compound derivatives exert their effects is crucial for their development as therapeutic agents. Future research must prioritize in-depth mechanistic studies to elucidate their mode of action at both cellular and molecular levels. ontosight.ai This involves identifying the specific biological targets, such as enzymes or receptors, with which these compounds interact. evitachem.comontosight.ai
The mechanism is likely tied to the compound's ability to bind to active or allosteric sites on proteins, thereby modulating their activity and influencing cellular signaling pathways. evitachem.com Advanced analytical techniques can be employed to study these interactions. For example, methods like surface plasmon resonance (SPR) and fluorescence spectroscopy can assess the binding affinities of compounds with proteins or enzymes implicated in disease pathways. smolecule.com Such studies are essential for predicting a compound's behavior in a biological system and for optimizing its structure to enhance its desired effect while minimizing off-target activity. evitachem.com
Leveraging Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
In the context of this compound, ML models can be trained to predict the biological activity of novel derivatives before they are synthesized, saving time and resources. nih.gov These models can learn from the structural features of existing active and inactive compounds to establish quantitative structure-activity relationships (QSAR). This can guide the design of new molecules with a higher probability of success. chemrxiv.org For instance, machine learning has been successfully used to predict ligand recognition by G-protein coupled receptors (GPCRs), a key aspect of drug discovery. mednexus.org Furthermore, AI can be employed to predict the toxicity and other pharmacokinetic properties of drug candidates, helping to identify promising compounds early in the development process. mednexus.org The integration of AI and ML offers a powerful strategy for navigating the complex chemical space of this compound derivatives. researchgate.net
Integration with High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling
To fully characterize the biological effects of this compound and its derivatives, future research should integrate high-throughput screening (HTS) with various "omics" technologies. HTS allows for the rapid testing of thousands of chemical compounds against specific biological targets or cellular models, making it an efficient way to identify lead compounds from a large library of derivatives. nih.govepa.gov The presence of this compound derivatives in multiple chemical libraries suggests they may be part of such screening efforts. ontosight.ai
Following initial screening, omics technologies can provide a comprehensive, system-wide view of a compound's biological impact. mdpi.com These technologies include:
Genomics: To understand how a compound might interact with genetic factors. nih.gov
Transcriptomics: To profile the expression of thousands of genes in response to the compound, revealing the cellular pathways it affects. epa.gov
Proteomics: To analyze changes in protein expression and post-translational modifications, offering insights into cellular functions and signaling. mdpi.com
Metabolomics: To measure changes in small molecule metabolites, providing a snapshot of the compound's effect on cellular metabolism. mdpi.comnih.gov
By integrating these multi-omics datasets, researchers can achieve a holistic understanding of a compound's mechanism of action, identify potential biomarkers for its efficacy, and uncover any off-target effects. mdpi.com This comprehensive biological profiling is essential for advancing the most promising this compound derivatives toward clinical translation.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(3-acetylphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide |
| N-(3-acetylphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide |
| N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide |
| N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide |
| N-(3-Acetylphenyl)-2-(5-bromothiophene-2-sulfonamido)-3-phenylpropanamide |
| Doxorubicin (B1662922) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
